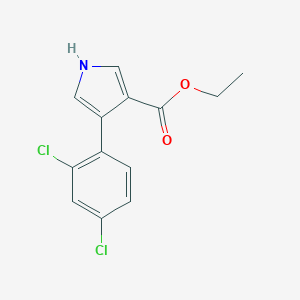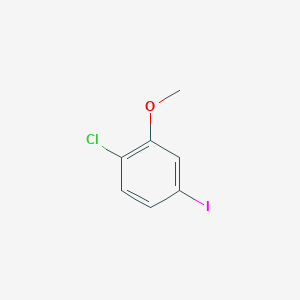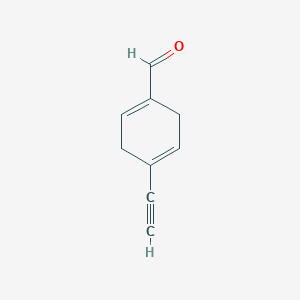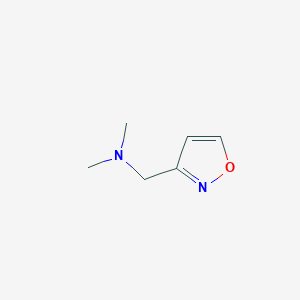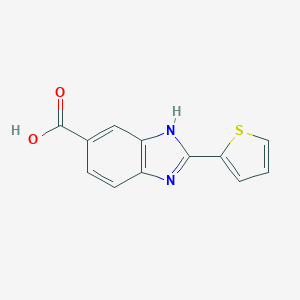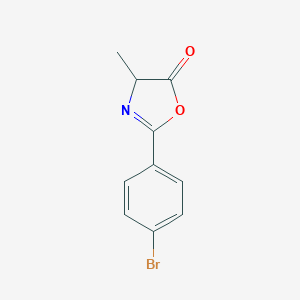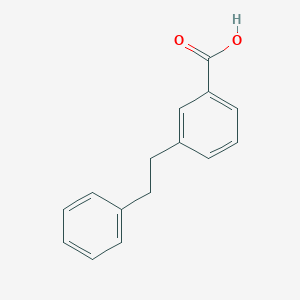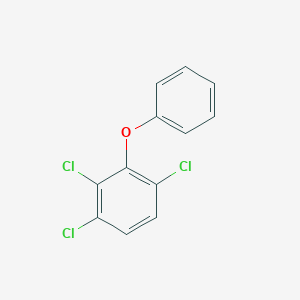
2,3,6-Trichlorodiphenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6-Trichlorodiphenyl ether (TCDPE) is a chemical compound that belongs to the class of polychlorinated diphenyl ethers (PCDEs). It is a persistent organic pollutant that has been found in various environmental matrices, including air, water, soil, and biota. TCDPE is used as a flame retardant in various industrial and consumer products, such as electronics, textiles, and plastics. The widespread use of TCDPE has raised concerns about its potential adverse effects on human health and the environment.
Mécanisme D'action
The mechanism of action of 2,3,6-Trichlorodiphenyl ether is not fully understood, but it is believed to involve the disruption of cellular signaling pathways and the modulation of gene expression. 2,3,6-Trichlorodiphenyl ether can bind to and activate the aryl hydrocarbon receptor (AhR), which can lead to the activation of various enzymes involved in xenobiotic metabolism. 2,3,6-Trichlorodiphenyl ether can also interfere with the function of thyroid hormones, which are essential for the regulation of metabolism and growth.
Effets Biochimiques Et Physiologiques
2,3,6-Trichlorodiphenyl ether has been shown to have various biochemical and physiological effects, including the induction of oxidative stress, inflammation, and apoptosis. 2,3,6-Trichlorodiphenyl ether can also affect the levels of various biomolecules, such as lipids, proteins, and DNA. 2,3,6-Trichlorodiphenyl ether has been found to have toxic effects on the liver, kidneys, and thyroid gland, which can lead to the development of diseases such as liver cancer, renal failure, and hypothyroidism.
Avantages Et Limitations Des Expériences En Laboratoire
2,3,6-Trichlorodiphenyl ether is a useful compound for laboratory experiments due to its well-defined chemical structure and its ability to induce various toxic effects. 2,3,6-Trichlorodiphenyl ether can be used to study the mechanisms of toxicity and the effects of endocrine disruption on various organs and systems. However, the use of 2,3,6-Trichlorodiphenyl ether in laboratory experiments is limited by its potential adverse effects on human health and the environment.
Orientations Futures
The future research on 2,3,6-Trichlorodiphenyl ether should focus on the development of safer alternatives to flame retardants, the identification of biomarkers for 2,3,6-Trichlorodiphenyl ether exposure and toxicity, and the evaluation of the long-term effects of 2,3,6-Trichlorodiphenyl ether on human health and the environment. The use of 2,3,6-Trichlorodiphenyl ether in consumer products should be regulated to minimize its release into the environment and exposure to humans. The development of new technologies for the detection and removal of 2,3,6-Trichlorodiphenyl ether from environmental matrices should also be a priority.
In conclusion, 2,3,6-Trichlorodiphenyl ether is a persistent organic pollutant that has been found in various environmental matrices and has the potential to cause adverse effects on human health and the environment. The synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments of 2,3,6-Trichlorodiphenyl ether have been discussed in this paper. Future research should focus on the development of safer alternatives to flame retardants and the evaluation of the long-term effects of 2,3,6-Trichlorodiphenyl ether on human health and the environment.
Méthodes De Synthèse
2,3,6-Trichlorodiphenyl ether can be synthesized by the reaction of 2,3,6-trichlorophenol with sodium phenolate under basic conditions. The reaction yields 2,3,6-Trichlorodiphenyl ether and sodium chloride as a byproduct. The synthesis of 2,3,6-Trichlorodiphenyl ether is a relatively simple process, and the compound can be produced in large quantities.
Applications De Recherche Scientifique
2,3,6-Trichlorodiphenyl ether has been the subject of extensive scientific research due to its potential adverse effects on human health and the environment. Studies have shown that 2,3,6-Trichlorodiphenyl ether can accumulate in the human body and have toxic effects on various organs, including the liver, kidneys, and thyroid gland. 2,3,6-Trichlorodiphenyl ether has also been found to have endocrine-disrupting properties, which can affect the reproductive system and the development of fetuses and infants.
Propriétés
Numéro CAS |
162853-25-0 |
|---|---|
Nom du produit |
2,3,6-Trichlorodiphenyl ether |
Formule moléculaire |
C12H7Cl3O |
Poids moléculaire |
273.5 g/mol |
Nom IUPAC |
1,2,4-trichloro-3-phenoxybenzene |
InChI |
InChI=1S/C12H7Cl3O/c13-9-6-7-10(14)12(11(9)15)16-8-4-2-1-3-5-8/h1-7H |
Clé InChI |
RQSRPDGSUDRYLH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2Cl)Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)OC2=C(C=CC(=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



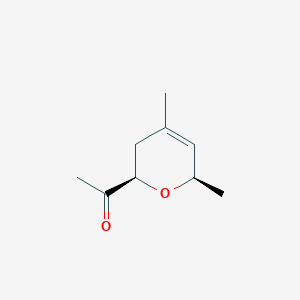
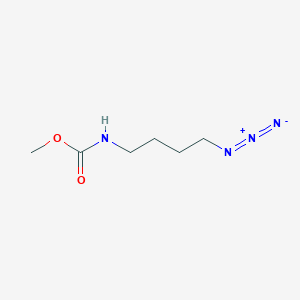
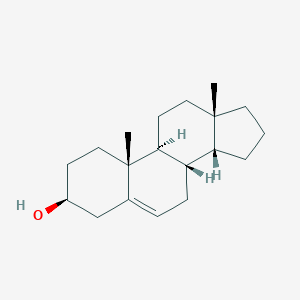
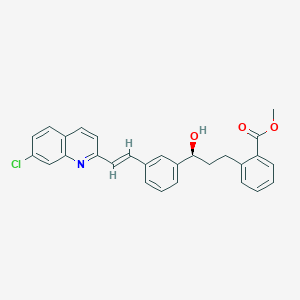
![1-[(1S,2S)-2-[(Z)-Hex-1-enyl]cyclopropyl]ethanone](/img/structure/B63065.png)
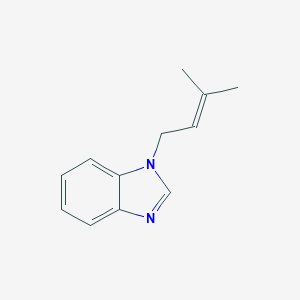
![2,3-Dihydrofuro[3,2-b]pyridine 4-oxide](/img/structure/B63068.png)
